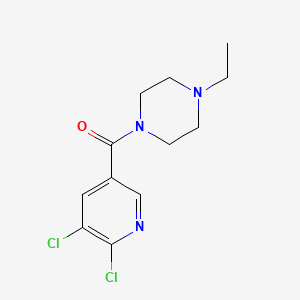![molecular formula C12H22N2O B7807219 N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7807219.png)
N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide: is a chemical compound that features a cyclopentanecarboxamide group attached to a piperidin-4-ylmethyl moiety. This compound is part of a broader class of organic compounds known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with piperidine-4-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide serves as a building block for the synthesis of more complex molecules. It is used in the development of new chemical entities and in studying reaction mechanisms.
Biology: This compound has potential biological applications, including its use as a precursor in the synthesis of bioactive molecules. It may also be used in biological assays to study enzyme inhibition or receptor binding.
Medicine: In the medical field, derivatives of this compound could be explored for their therapeutic potential. It may be used in drug discovery programs targeting various diseases such as cancer, inflammation, or infectious diseases.
Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism by which N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the specific application and derivatives involved.
Comparaison Avec Des Composés Similaires
Piperidine derivatives
Cyclopentanecarboxamide derivatives
Other amide-containing compounds
Uniqueness: N-[(piperidin-4-yl)methyl]cyclopentanecarboxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds. Its applications in various fields highlight its versatility and potential for further research and development.
Propriétés
IUPAC Name |
N-(piperidin-4-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(11-3-1-2-4-11)14-9-10-5-7-13-8-6-10/h10-11,13H,1-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYISREGSZIQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Chloro-4-fluorophenyl)methoxy]aniline](/img/structure/B7807157.png)
![3-{5-[4-(Propan-2-YL)phenyl]-1,3-oxazol-2-YL}propanoic acid](/img/structure/B7807162.png)



![3-[(Cyclopropylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807188.png)

![3-[(Ethylcarbamoyl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B7807204.png)
![1-[(2-Nitrophenyl)methyl]hydrazine](/img/structure/B7807218.png)
![4-[(3-Phenoxypropanamido)methyl]benzoic acid](/img/structure/B7807222.png)

![[(2-Ethoxyphenyl)methyl]hydrazine](/img/structure/B7807227.png)
